beta-Phenylcrotononitrile
Description
β-Phenylcrotononitrile (systematic name: (E)-3-phenylbut-2-enenitrile) is an unsaturated nitrile characterized by a phenyl group attached to the β-carbon (C3) of a crotononitrile backbone. Its structure comprises a conjugated system with a nitrile group (-C≡N) and a trans-configuration double bond (C2=C3), flanked by a phenyl substituent.
Properties
CAS No. |
14368-40-2 |
|---|---|
Molecular Formula |
C10H9N |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(Z)-3-phenylbut-2-enenitrile |
InChI |
InChI=1S/C10H9N/c1-9(7-8-11)10-5-3-2-4-6-10/h2-7H,1H3/b9-7- |
InChI Key |
TZRCAFZIOSMMHX-CLFYSBASSA-N |
SMILES |
CC(=CC#N)C1=CC=CC=C1 |
Isomeric SMILES |
C/C(=C/C#N)/C1=CC=CC=C1 |
Canonical SMILES |
CC(=CC#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
2.1. Crotononitrile (But-2-enenitrile)
- Structure : CH₃-CH=CH-C≡N.
- Key Differences :
- Lacks the phenyl substituent at the β-carbon.
- Smaller molecular volume and lower steric hindrance.
- Physical Properties: Lower molecular weight (83.09 g/mol vs. ~169.2 g/mol for β-phenylcrotononitrile). Likely lower boiling point due to reduced van der Waals interactions.
- Reactivity: The absence of an electron-withdrawing phenyl group may reduce resonance stabilization, making the nitrile group more reactive in hydrolysis or nucleophilic additions. Used industrially as a monomer precursor for synthetic rubbers and resins .
2.2. Phenylacetonitrile (Benzyl Cyanide)
- Structure : C₆H₅-CH₂-C≡N.
- Key Differences :
- Saturated methylene (-CH₂-) linkage instead of a conjugated double bond.
- The phenyl group is attached to the α-carbon (adjacent to the nitrile).
- Physical Properties: Higher solubility in polar solvents compared to β-phenylcrotononitrile due to the flexible CH₂ spacer. Melting point: -24°C; boiling point: 233–235°C (data for benzyl cyanide) .
- Reactivity :
Comparative Data Table
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